molecular formula C16H13Cl2N3O B5518300 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide

Katalognummer B5518300
Molekulargewicht: 334.2 g/mol
InChI-Schlüssel: WVQVBXSDNMFRRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related benzimidazole derivatives involves various chemical reactions, including the Mannich reaction for the synthesis of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives, showing potential for diverse biological actions (Sethi et al., 2018). Another method includes the reaction of 2-chloromethylbenzimidazole with ethylchloroformate, leading to complex benzimidazole phosphonates and amidines, indicating the chemical versatility of benzimidazole-based compounds (Sánchez-Moreno et al., 2003).

Molecular Structure Analysis

Molecular structure studies of benzimidazole derivatives reveal their crystallization in various systems, such as the triclinic system for N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-proponimidic ethyl ester, determined by X-ray diffraction (Raouafi et al., 2005). These studies highlight the significance of intermolecular hydrogen bonds in stabilizing the crystal structure of benzimidazole compounds.

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including their synthesis through reactions with chlorophosphoramide or dichlorophosphoramide, leading to novel imidate and phosphoramide derivatives. Such reactions demonstrate the reactivity of the benzimidazole moiety towards different chemical agents (Raouafi et al., 2004).

Wissenschaftliche Forschungsanwendungen

Selective Neuropeptide Y Y1 Receptor Antagonists

This compound has been explored for its potential in developing selective neuropeptide Y (NPY) Y1 receptor antagonists, which are of interest for anti-obesity drug development. The specificity of these compounds towards the Y1 receptor could pave the way for targeted therapies in obesity management, highlighting a novel approach to tackling this global health issue (Zarrinmayeh et al., 1998).

H1-Antihistaminic Agents

Another area of research application is in the development of H1-antihistaminic agents. Derivatives of this compound have shown potential in vitro and in vivo as potent antihistaminic agents. This suggests their utility in treating allergic reactions by blocking the action of histamine on the H1 receptor, which could lead to new, more effective antihistamines (Iemura et al., 1986).

Antimicrobial and Antimalarial Activities

Research has also been conducted on the antimicrobial and antimalarial activities of benzimidazole derivatives. Novel thiosemicarbazone derivatives containing the benzimidazole moiety have been synthesized and shown to exhibit good antimalarial activity in vitro, underscoring their potential as antimalarial agents (Divatia et al., 2014). Additionally, benzimidazole derivatives have been evaluated for their antimicrobial activity, with several compounds displaying promising results against various microbial strains, suggesting a pathway for the development of new antimicrobial agents (Salahuddin et al., 2017).

Antiviral Compounds

The synthesis and in vitro antiviral activity of 1‐(hydroxyalkyl)‐1H‐benzimidazoles, derived from similar compounds, have been studied for their efficacy against viruses such as herpes simplex virus and poliovirus. These studies indicate the potential of benzimidazole derivatives in the development of new antiviral therapies, offering hope for more effective treatments for viral infections (Garuti et al., 1982).

Wirkmechanismus

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the biological target. Some benzimidazole derivatives have been found to act as allosteric activators of human glucokinase, which could potentially be used for the treatment of type-2 diabetes .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. Some benzimidazole derivatives may be irritants or harmful if swallowed or inhaled .

Eigenschaften

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O/c17-10-5-6-11(12(18)9-10)16(22)19-8-7-15-20-13-3-1-2-4-14(13)21-15/h1-6,9H,7-8H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQVBXSDNMFRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.